molecular formula C12H16O3 B13670004 Ethyl 3-Hydroxy-3-(o-tolyl)propanoate CAS No. 70200-17-8

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate

Cat. No.: B13670004
CAS No.: 70200-17-8
M. Wt: 208.25 g/mol
InChI Key: ROEXEQUWIZEEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O3 It is an ester derivative, characterized by the presence of a hydroxyl group and a tolyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-Hydroxy-3-(o-tolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 3-Oxo-3-(o-tolyl)propanoate.

    Reduction: Formation of 3-Hydroxy-3-(o-tolyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(o-tolyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Oxo-3-(p-tolyl)propanoate
  • Ethyl 3-Hydroxy-3-(m-tolyl)propanoate
  • Ethyl 3-Oxo-3-(o-tolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in various fields.

Biological Activity

Ethyl 3-Hydroxy-3-(o-tolyl)propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including research findings, structure-activity relationships, and potential applications.

Chemical Structure and Properties

This compound, with the molecular formula C12H14O3C_{12}H_{14}O_3, is characterized by an ethyl ester functional group attached to a hydroxyl group and an o-tolyl moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its acaricidal, antimicrobial, and cytotoxic properties.

Acaricidal Activity

A study highlighted the acaricidal activity of 3-aryl propionic acid esters, including derivatives like this compound. It was found that certain structural motifs significantly influenced the activity against Psoroptes cuniculi, a mange mite. The research indicated that compounds with smaller steric hindrance near the ester group exhibited higher activity. For instance, it was noted that the compound displayed superior acaricidal potential compared to traditional agents like ivermectin at similar concentrations .

Table 1: Acaricidal Activity of Selected Compounds

CompoundConcentration (mM)LT50 (h)Relative Activity
This compound2.00.72.5-fold vs Ivermectin
Ivermectin4.51.0-

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has shown that esters can exhibit significant inhibition against various bacterial strains. For example, studies have demonstrated that certain derivatives possess zones of inhibition ranging from 9 to 20 mm against pathogens such as E. coli and S. aureus. The introduction of specific substituents on the aromatic ring was found to enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Esters

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compoundTBDTBD
Ciprofloxacin (control)2010

Cytotoxicity Studies

Cytotoxicity assessments have indicated that compounds related to this compound may exhibit significant effects on cancer cell lines. For instance, structural analogues showed IC50 values in the low micromolar range against various cancer types, suggesting their potential as chemotherapeutic agents .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)TBD
Standard Drug (e.g., Doxorubicin)A549~0.5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

  • Ester Group Importance : The ester functionality is critical for biological activity, as evidenced by comparative studies with amides and ketones which exhibited lower activity levels.
  • Steric Effects : Smaller substituents near the ester group enhance acaricidal activity, while larger groups tend to reduce it.
  • Substituent Influence : Electron-withdrawing groups on the aromatic ring can significantly affect both antimicrobial and cytotoxic properties.

Properties

CAS No.

70200-17-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3

InChI Key

ROEXEQUWIZEEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.